2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of ketones This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenyl Group: This step might involve nucleophilic substitution reactions.
Formation of the Ketone:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-difluorophenyl)-1-[3-(2-hydroxyphenyl)pyrrolidin-1-yl]ethan-1-one
- 2-(2,6-difluorophenyl)-1-[3-(2-chlorophenyl)pyrrolidin-1-yl]ethan-1-one
Uniqueness
The presence of the methoxy group in 2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one might confer unique electronic properties, affecting its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where such properties are desirable.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c1-24-18-8-3-2-5-14(18)13-9-10-22(12-13)19(23)11-15-16(20)6-4-7-17(15)21/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWPMFROIHGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C(=O)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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